Physicochemical Property Differentiation: Lipophilicity (clogP) of the 6-Acetyl vs. 6-Carboxylic Acid Analog
The target compound's 6-acetyl group (\u2013COCH3) confers higher lipophilicity compared to the 6-carboxylic acid analog (\u2013CH2COOH). Calculated clogP for the target compound is 1.12, whereas the 6-acetic acid analog (CAS 863668-02-4) has a predicted clogP of 0.45 [1]. This 0.67 log unit difference translates to an approximately 4.7-fold higher theoretical octanol-water partition coefficient, suggesting significantly better passive membrane permeability for the acetyl derivative .
| Evidence Dimension | Calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 1.12 |
| Comparator Or Baseline | 2-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid (CAS 863668-02-4); clogP = 0.45 |
| Quantified Difference | Δ clogP = +0.67 (~4.7-fold higher P_octanol/water) |
| Conditions | In silico prediction using fragment-based method (ALogP consensus); no experimental logP available for either compound. |
Why This Matters
For cellular assays or in vivo studies, selecting the more lipophilic acetyl analog over the acid may provide superior passive permeability and CNS penetration potential, reducing the need for prodrug strategies.
- [1] sildrug.ibb.waw.pl. Calculated properties for 1-[5,7-Dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone (C10H12N4OS). View Source
